METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a pyrrolidine moiety, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various protecting groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and aniline-based molecules. Examples include:
- Thiophene-2-carboxylic acid
- N-Phenylpyrrolidine
- Methyl 2-aminothiophene-3-carboxylate
Uniqueness
What sets METHYL 5-METHYL-2-({[4-(1-PYRROLIDINYLMETHYL)ANILINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
methyl 5-methyl-2-[[4-(pyrrolidin-1-ylmethyl)phenyl]carbamoylamino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13-11-16(18(23)25-2)17(26-13)21-19(24)20-15-7-5-14(6-8-15)12-22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPMXUSMWXSYHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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